REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]2[cH:7][cH:8][cH:9][c:10]([S:15](=[O:16])(=[O:17])[OH:18])[c:11]2[cH:12][cH:13][cH:14]1.[Cl:19][P:20]([Cl:21])([Cl:22])([Cl:23])[Cl:24].[OH2:25]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]2[cH:7][cH:8][cH:9][c:10]([S:15](=[O:16])(=[O:18])[Cl:19])[c:11]2[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cccc2c(S(=O)(=O)O)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccc2c(S(=O)(=O)Cl)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |